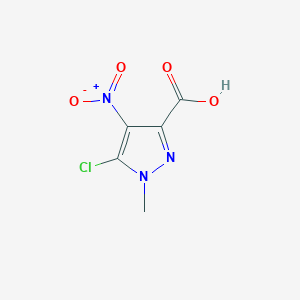

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Nitration: The starting material, 3-methylpyrazole, undergoes nitration using nitric acid to form 3-methyl-4-nitropyrazole.

Chlorination: The nitro compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Carboxylation: Finally, the chlorinated nitro compound is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substituting Agents: Amines, thiols, alkoxides.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 5-Chloro-1-methyl-4-amino-1H-pyrazole-3-carboxylic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation: 5-Chloro-1-carboxy-4-nitro-1H-pyrazole-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial properties. A study evaluated various synthesized pyrazole derivatives against different bacterial strains, revealing effective inhibition comparable to standard antibiotics such as penicillin and ciprofloxacin .

Antioxidant Properties

In vitro studies have shown that pyrazole derivatives possess antioxidant activity. For instance, compounds synthesized from this compound were tested using DPPH radical scavenging methods, with some exhibiting antioxidant capabilities stronger than ascorbic acid .

Agricultural Applications

Herbicidal Activity

The compound has been investigated for its potential as a herbicide. Research indicates that pyrazole derivatives can inhibit the growth of certain plant species by disrupting photosynthetic processes. In particular, studies have shown that these compounds can effectively inhibit photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea L.) .

Material Science

Polymer Synthesis

this compound has been used in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has been linked to improved performance in high-temperature applications .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various pyrazole derivatives, it was found that those derived from this compound displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively.

Case Study 2: Antioxidant Activity

A series of synthesized derivatives were tested for their antioxidant activity using the DPPH method. One derivative exhibited an antioxidant capacity that was found to be 1.5 times greater than that of ascorbic acid, indicating significant potential for use in health supplements or food preservation .

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

5-Chloro-3-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

5-Chloro-1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure with the nitro and carboxylic acid groups swapped.

Uniqueness: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications and applications .

Actividad Biológica

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 1909316-36-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole structure is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of Substituents : The chloro and nitro groups are introduced via electrophilic substitution reactions.

- Carboxylation : The carboxylic acid group is incorporated through carboxylation reactions involving esters or other derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Chloro-1-methyl-4-nitro-pyrazole | MDA-MB-231 | 208.58 |

| 5-Chloro-1-methyl-4-nitro-pyrazole | A549 | 238.14 |

Antimicrobial and Anti-inflammatory Activity

The compound also exhibits antimicrobial and anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit bacterial growth and reduce inflammation through various mechanisms:

- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against a range of bacteria and fungi, suggesting their potential as antimicrobial agents.

- Anti-inflammatory Mechanism : They may inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways. For example, some derivatives have shown selective COX-2 inhibition with promising anti-inflammatory profiles .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammatory responses.

- Receptor Modulation : It could modulate receptor activity, leading to altered signaling pathways that affect cell growth and inflammation.

Case Studies

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

- Study on Anticancer Activity : In a recent study, various pyrazole derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with nitro groups exhibited enhanced activity against multiple cancer types .

- Anti-inflammatory Evaluation : A series of substituted pyrazoles were evaluated for their COX inhibitory activity using carrageenan-induced edema models in rats. The findings suggested that certain derivatives provided significant anti-inflammatory effects with minimal side effects .

Propiedades

IUPAC Name |

5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGAUEBFFKSGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.